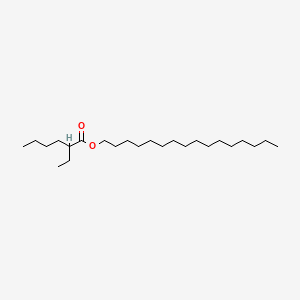

Hexadecyl 2-ethylhexanoate

Overview

Description

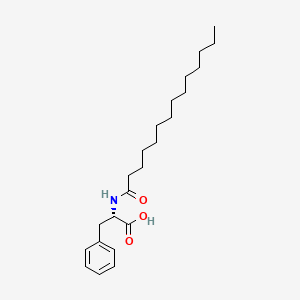

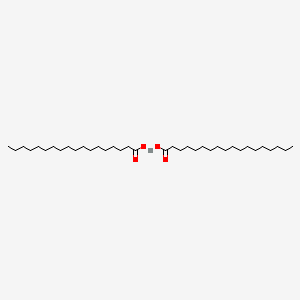

Hexadecyl 2-ethylhexanoate, also known as cetyl 2-ethylhexanoate, is an ester of cetyl alcohol and 2-ethylhexanoic acid . It is present in cosmetic products as a skin conditioning agent and emollient . It is also referred to as seafowl feather oil, a high-efficiency waterproofing agent with excellent skin moisturizing properties .

Synthesis Analysis

Hexadecyl 2-ethylhexanoate can be synthesized by direct esterification of cetyl alcohol with 2-ethylhexanoic acid using an immobilized lipase (Novozym 435) as a catalyst in n-hexane . The optimal conditions for this reaction were found to be a reaction time of 2.65 days, a reaction temperature of 56.18 °C, a substrate molar ratio of 2.55:1, and an enzyme amount of 251.39% .

Molecular Structure Analysis

The molecular formula of Hexadecyl 2-ethylhexanoate is C24H48O2 . It has an average mass of 368.637 Da and a monoisotopic mass of 368.365417 Da .

Chemical Reactions Analysis

Under strong acid or strong alkali conditions, Hexadecyl 2-ethylhexanoate can easily hydrolyze . It is expected to be rapidly hydrolyzed to 2-ethylhexanoic acid and the corresponding alcohols .

Physical And Chemical Properties Analysis

Hexadecyl 2-ethylhexanoate is a liquid at room temperature . It is insoluble in water but soluble in hot ethanol . It has a density of 0.9±0.1 g/cm3, a boiling point of 407.2±13.0 °C at 760 mmHg, and a flash point of 203.7±9.7 °C .

Scientific Research Applications

Cancer Research

Hexadecyl 2-ethylhexanoate is explored in cancer research for its potential role in the development of new therapeutic agents. It may be involved in the synthesis of compounds that target specific pathways or enzymes associated with cancer cell proliferation .

Cell and Developmental Biology

In the realm of cell and developmental biology, Hexadecyl 2-ethylhexanoate could be used in the creation of in vitro models that mimic early mammalian development. This application is crucial for understanding embryogenesis and could lead to advancements in reproductive health and developmental disorders .

Cell Signaling

This compound may play a role in the study of cell signaling pathways. Understanding how Hexadecyl 2-ethylhexanoate interacts with cellular membranes could provide insights into the modulation of signaling pathways, which is fundamental in both normal physiology and disease states .

Clinical Diagnostics

In clinical diagnostics, Hexadecyl 2-ethylhexanoate might be used as a component in the formulation of diagnostic reagents or assays. Its properties could contribute to the stability and performance of diagnostic tests .

Materials Science

Hexadecyl 2-ethylhexanoate finds applications in materials science, particularly in the development of new gelators for industrial use. Its ability to form supramolecular gels could be exploited in various technologies, including drug delivery systems and tissue engineering scaffolds .

Microbiological Testing

The compound could be utilized in microbiological testing, possibly as a part of culture media or as a reagent in assays designed to detect or quantify microbial presence. Its efficacy in such applications would be based on its interaction with microbial cells and the resulting impact on their growth or detection .

Genomics

In genomics research, Hexadecyl 2-ethylhexanoate may be used in processes such as gene editing, cloning, and DNA/RNA purification. Its role could be pivotal in the preparation of samples or in the actual editing process, where it might stabilize or facilitate the reactions .

Pharmaceutical Manufacturing

Lastly, Hexadecyl 2-ethylhexanoate’s applications in pharmaceutical manufacturing could involve its use as an excipient or a stabilizing agent in the formulation of medications. Its physicochemical properties might be beneficial in enhancing the solubility, stability, or bioavailability of drugs .

Mechanism of Action

Target of Action

Hexadecyl 2-ethylhexanoate, also known as Cetyl ethylhexanoate, is primarily used in cosmetic products as a skin conditioning agent and emollient . It is an ester of cetyl alcohol and 2-ethylhexanoic acid . The primary target of Hexadecyl 2-ethylhexanoate is the skin, where it provides a conditioning effect and acts as an emollient .

Mode of Action

The mode of action of Hexadecyl 2-ethylhexanoate involves its interaction with the skin. As an emollient, it softens and soothes the skin. It forms a layer on the skin’s surface, which helps to reduce water loss and keep the skin moisturized .

Biochemical Pathways

It is known that emollients like hexadecyl 2-ethylhexanoate work by forming a protective layer on the skin that helps to trap moisture, thereby preventing dryness and irritation .

Pharmacokinetics

As a topical agent, it is primarily intended to act at the site of application without significant systemic absorption .

Result of Action

The result of Hexadecyl 2-ethylhexanoate’s action is the conditioning of the skin and the prevention of moisture loss . This leads to softer, smoother, and more supple skin . It is particularly beneficial in cosmetic products like moisturizers, sunscreens, lipsticks, and hair conditioners .

Action Environment

The action of Hexadecyl 2-ethylhexanoate can be influenced by environmental factors. For instance, under strong acid or strong alkali conditions, it can easily hydrolyze . Furthermore, it is a flammable material, and contact with strong oxidants can cause it to burn . Therefore, the storage and use of products containing Hexadecyl 2-ethylhexanoate should be done with care to ensure its stability and efficacy .

Safety and Hazards

Hexadecyl 2-ethylhexanoate is stable under normal conditions, but it can easily hydrolyze under strong acid or strong alkali conditions . It is flammable and can cause irritation to the skin, eyes, and respiratory system . In case of accidental release, it is recommended to use personal protective equipment as required .

properties

IUPAC Name |

hexadecyl 2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48O2/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-22-26-24(25)23(6-3)21-8-5-2/h23H,4-22H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNUECKWDBNFJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)C(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20866741 | |

| Record name | Hexanoic acid, 2-ethyl-, hexadecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20866741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexadecyl 2-ethylhexanoate | |

CAS RN |

59130-69-7, 90411-68-0 | |

| Record name | Cetyl 2-ethylhexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59130-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetyl 2-ethylhexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059130697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetyl ethylhexanoate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11349 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexanoic acid, 2-ethyl-, hexadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 2-ethyl-, hexadecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20866741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecyl 2-ethylhexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexanoic acid, 2-ethyl-, C16-18-alkyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.083.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETYL ETHYLHEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/134647WMX4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is Hexadecyl 2-ethylhexanoate used in conjunction with other solvents like liquid paraffin and decamethylcyclopentasiloxane in gelator research?

A1: Hexadecyl 2-ethylhexanoate, liquid paraffin, and decamethylcyclopentasiloxane are combined in various ratios to create a spectrum of solvent mixtures with differing polarities. This allows researchers to investigate the gelation ability of novel compounds, like the amide-based gelators discussed in the papers, across a range of solvent environments [, ]. By systematically varying the composition of these three-component mixtures, researchers can pinpoint the optimal conditions for gel formation and study how solvent properties influence the self-assembly and properties of the gelators.

Q2: What gel characteristics were investigated using Hexadecyl 2-ethylhexanoate-containing solvent systems?

A2: The research papers highlight several key gel characteristics studied using Hexadecyl 2-ethylhexanoate-containing solvent mixtures:

- Minimum Gel Concentration (MGC): This determines the lowest concentration of a gelator required to form a stable gel in a specific solvent system [, ].

- Gel Transparency: The visual appearance of the gels, ranging from transparent to opaque, was noted, providing insights into the microstructure of the gel network [, ].

- Thermal Stability: The gel-to-sol transition temperature (Tgel) was determined, indicating the temperature at which the gel transitions back to a liquid state. This is crucial for understanding the thermal limitations of the gel [, ].

Q3: Did the studied gelators exhibit different behaviors in Hexadecyl 2-ethylhexanoate-containing mixtures compared to other solvents?

A3: Yes, the gelation ability of the amide-based gelators varied significantly depending on the solvent composition [, ]. Some gelators showed enhanced gelation in mixtures with a higher proportion of Hexadecyl 2-ethylhexanoate, while others performed better in more non-polar mixtures dominated by liquid paraffin. This highlights the importance of solvent selection and the role of Hexadecyl 2-ethylhexanoate in influencing the self-assembly process of these gelators.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate](/img/structure/B1583999.png)

![2,7-Naphthalenedisulfonic acid, 3-[[4-(acetylamino)phenyl]azo]-4,5-dihydroxy-, disodium salt](/img/structure/B1584005.png)

![1,2-Ethanediamine, N-[(ethenylphenyl)methyl]-N'-[3-(trimethoxysilyl)propyl]-, monohydrochloride](/img/no-structure.png)